
2,2'-Bipyrrol
Übersicht
Beschreibung
2,2'-Bipyrrole, also known as 1,2-dihydro-2,2'-bipyrrole, is a heterocyclic aromatic organic compound that is used in a variety of scientific and industrial applications. It is a planar molecule with two nitrogen atoms and two pyrrole rings connected by a central carbon atom. Because of its unique chemical structure, 2,2'-bipyrrole is an important intermediate in the synthesis of a variety of organic compounds, including drugs, dyes, and polymers. In addition, 2,2'-bipyrrole has been used in the production of nanomaterials and for the development of catalysts and sensors.
Wissenschaftliche Forschungsanwendungen
Eisendetekt in Boden
2,2'-Bipyrrol wird für die kolorimetrische Bestimmung von Eisen verwendet, insbesondere um das Vorhandensein von Eisen(II)-Ionen in Böden zu bestätigen. Diese Anwendung ist in der Agronomie und Umweltwissenschaft von entscheidender Bedeutung, um die Bodengesundheit und -fruchtbarkeit zu beurteilen .
Lumineszierende Komplexe
Diese Verbindung bildet Komplexe mit Metallen wie Ruthenium und Platin, die eine intensive Lumineszenz aufweisen. Solche lumineszierenden Eigenschaften haben potenzielle praktische Anwendungen in Bereichen wie Leuchtkörper und Sensoren .
Synthese von Porphyrinoiden
This compound dient als Baustein für die Synthese von Porphyrinoiden, die aufgrund ihrer eigenschaftsbestimmenden Strukturelemente in Bereichen wie Biochemie und Materialwissenschaften von Bedeutung sind .
Konjugierte Polymere
Verlängerte 2,2'-Bipyrrole werden als neue Monomere für konjugierte Polymere verwendet, die aufgrund ihres niedrigen Oxidationspotenzials und der erweiterten Konjugationspfade Anwendungen in der organischen Elektronik finden .
Elektrochemische Charakterisierung
Die elektrochemischen Eigenschaften von this compound-Monomeren werden aufgrund ihrer potenziellen Verwendung in elektronischen Geräten charakterisiert. Elektropolymerisationsstudien werden durchgeführt, um ihre Eignung für verschiedene elektronische Anwendungen zu untersuchen .
Oxidations-Reduktions-Indikatoren
In der analytischen Chemie wird this compound als Oxidations-Reduktions-Indikator verwendet, da es reversible Redoxreaktionen eingehen kann, was für die Untersuchung von Elektronentransferprozessen unerlässlich ist .
Safety and Hazards
Wirkmechanismus
Target of Action
2,2’-Bipyrrole is a basic building block for the preparation of pyrrolic macrocycles and natural products, such as prodigiosines .
Mode of Action
It is known that the compound has a low oxidation potential due to the extended length of its conjugation pathway , which suggests it may interact with its targets through redox reactions
Biochemical Pathways
2,2’-Bipyrrole is involved in the synthesis of porphyrinoids and other property-defining structural elements . It is also a possible common biosynthetic intermediate of pyrrole-containing natural products including prodigiosins and tambjamines . .
Result of Action
One study found that 4-methoxy-2,2’-bipyrrole-5-carbaldehyde (MBC), a possible biosynthetic intermediate of 2,2’-Bipyrrole, arrested the strobilation of moon jellyfish Aurelia coerulea without inducing cytotoxicity and generated abnormal tentacle-like structures in a dose-dependent manner .
Biochemische Analyse
Biochemical Properties
2,2’-Bipyrrole plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of conducting polymers, where it displays a low oxidation potential compared to pyrrole due to the extended length of its conjugation pathway .
Cellular Effects
It is known that its derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2,2’-Bipyrrole involves its interaction with biomolecules at the molecular level. For instance, it is involved in the preparation of conducting polymers through oxidative/electropolymerization .
Temporal Effects in Laboratory Settings
It is known that its derivatives display stability and have been used in the preparation of conducting polymers .
Metabolic Pathways
2,2’-Bipyrrole is involved in several metabolic pathways. For instance, it is a key component in the synthesis of conducting polymers
Eigenschaften
IUPAC Name |
2-(1H-pyrrol-2-yl)-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-3-7(9-5-1)8-4-2-6-10-8/h1-6,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUNQYODBKLBOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C2=CC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40293595 | |
| Record name | 2,2'-Bipyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40293595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10087-64-6 | |
| Record name | 2,2'-Bipyrrole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90886 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-Bipyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40293595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,2'-bipyrrole?
A1: The molecular formula of 2,2'-bipyrrole is C8H8N2, and its molecular weight is 132.16 g/mol.
Q2: How does the conformation of 2,2'-bipyrrole affect its properties?
A2: 2,2'-Bipyrrole can exist in cis and trans conformations. The conformation affects its electronic properties, reactivity, and ability to form complexes. For example, [studies on 1,1',5,5'-tetraaryl-2,2'-bipyrroles revealed that the conformation between the two pyrrole rings, influenced by substituents, impacts their UV-VIS spectra] [].
Q3: What spectroscopic techniques are used to characterize 2,2'-bipyrrole and its derivatives?
A3: Common techniques include UV-Vis absorption, fluorescence, IR spectroscopy, NMR spectroscopy, and cyclic voltammetry. These methods help determine structure, electronic properties, and redox behavior. For instance, [researchers employed UV-VIS absorption and fluorescence spectroscopy to investigate the conformations of 2,2′-bipyrrole π-systems] [].
Q4: What are the common synthetic routes for preparing 2,2'-bipyrroles?
A4: Several methods exist, including Pd(0)-catalyzed homocoupling of 2-iodopyrroles [, ], oxidative coupling of pyrroles [, , ], and reactions involving donor-acceptor cyclopropanes with 2-cyanopyrroles [].
Q5: How can the solubility of 2,2'-bipyrroles be tailored?
A5: Solubility can be modified by introducing various substituents on the pyrrole rings. [Research has shown that the solubility of 2,2′-bisdipyrrins, derivatives of 2,2'-bipyrrole, can be easily tuned by modifying the peripheral substituent pattern] [].
Q6: How do substituents affect the reactivity of 2,2'-bipyrroles?
A6: Substituents significantly influence the electronic properties and, therefore, the reactivity of 2,2'-bipyrroles. For instance, [introducing electron-donating methoxy groups at the 3,3' or 4,4' positions of 2,2'-bipyrrole results in highly electron-rich compounds with low oxidation potentials] [].
Q7: What is the significance of 2,2'-bipyrrole in the synthesis of expanded porphyrins?
A7: 2,2'-Bipyrrole serves as a crucial building block for synthesizing diverse porphyrinoids, including larger macrocycles like octaphyrins [, , , , ] and cyclo[8]pyrroles [, ].
Q8: How do the properties of 2,2'-bipyrrole-based porphyrinoids differ from traditional porphyrins?
A8: The incorporation of 2,2'-bipyrrole units into porphyrinoids introduces unique features. These include modified cavity shapes, distinct electronic properties due to cyclo-π-conjugation [], and potential for anion binding [, ].
Q9: What is the biological significance of 2,2'-bipyrrole?
A9: 2,2'-Bipyrrole is a key structural element in prodigiosins, a family of tripyrrole natural products with reported anticancer, antimicrobial, and immunosuppressive activities [, , , , ].
Q10: How does the structure of prodigiosins contribute to their biological activity?
A10: The 4-methoxy-2,2'-bipyrrole core is essential for DNA binding and biological activity. The enamine and pyrromethene moieties in different prodigiosins influence their binding affinity and selectivity [, ].
Q11: What is known about the biosynthesis of prodigiosin?
A11: Prodigiosin biosynthesis involves a bifurcated pathway where 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) and 2-methyl-3-amylpyrrole (MAP) are synthesized separately and then condensed [, , ]. Enzymes like PigF and RedH play crucial roles in this pathway [, ].
Q12: How is computational chemistry used in research on 2,2'-bipyrrole and its derivatives?
A12: Computational tools aid in understanding conformational preferences, electronic structures, and interactions with other molecules. For instance, [theoretical calculations have been employed to study the twist angles, torsional potentials, and electronic transitions in 2,2'-bipyrrole and its benzo-fused analogs] [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



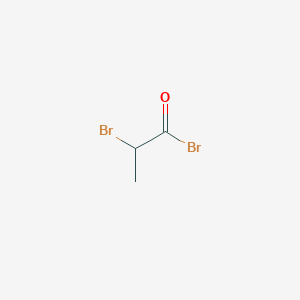
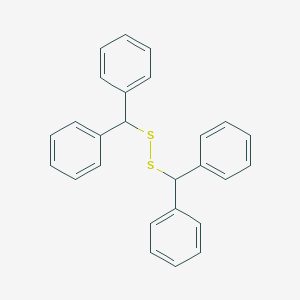
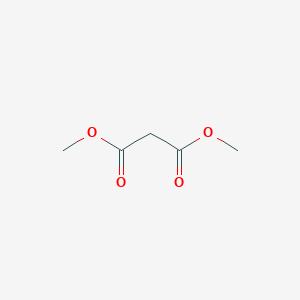


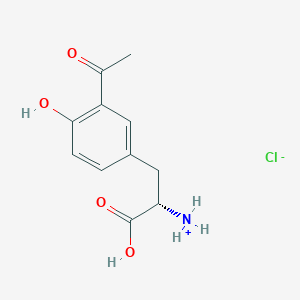

![[2-[(9R,11S,16R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B130449.png)
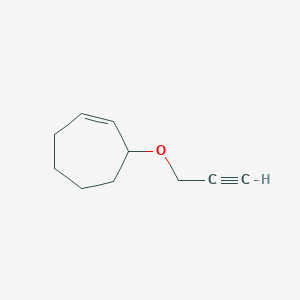
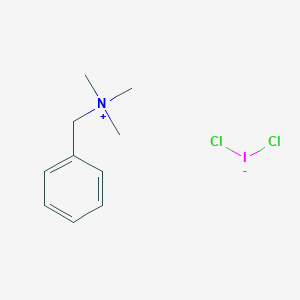

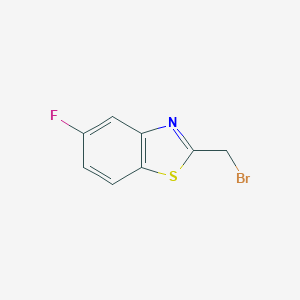
![(1R,2R,3S,5S)-3-(3-Hydroxybenzoyl)oxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B130466.png)
